molecular formula C6H4IN3 B1524262 6-Amino-5-iodonicotinonitrile CAS No. 1187322-51-5

6-Amino-5-iodonicotinonitrile

Cat. No.: B1524262
CAS No.: 1187322-51-5
M. Wt: 245.02 g/mol
InChI Key: BIUIDXQBQCDCIX-UHFFFAOYSA-N
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Description

6-Amino-5-iodonicotinonitrile: is an organic compound with the molecular formula C6H4IN3 It is a derivative of nicotinonitrile, characterized by the presence of an amino group at the 6th position and an iodine atom at the 5th position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Silver Trifluoroacetate Method:

      Starting Materials: 6-Amino-3-pyridinecarbonitrile, silver trifluoroacetate, iodine.

      Reaction Conditions: The reaction involves heating 6-amino-3-pyridinecarbonitrile with silver trifluoroacetate in 1,2-dichloroethane under reflux for 5 hours. Iodine is then added, and the mixture is heated for an additional 18 hours.

  • Copper(I) Iodide Method:

      Starting Materials: 6-Amino-5-bromonicotinonitrile, sodium iodide, copper(I) iodide, trans-N,N’-dimethylcyclohexane-1,2-diamine.

      Reaction Conditions: The reaction mixture is heated in anhydrous dioxane at 120°C for 20 hours under an inert atmosphere.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Mechanism of Action

The exact mechanism of action for 6-amino-5-iodonicotinonitrile is not well-documented. its potential biological activity could involve interactions with cellular proteins or nucleic acids, given its structural similarity to other bioactive pyridine derivatives. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Uniqueness:

    Iodine Substitution: The presence of an iodine atom at the 5th position makes this compound unique compared to its brominated or non-halogenated counterparts.

Properties

IUPAC Name

6-amino-5-iodopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3/c7-5-1-4(2-8)3-10-6(5)9/h1,3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIUIDXQBQCDCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6-Amino-3-pyridinecarbonitrile (10.0 g, 0.081 mol), silver trifluoroacetate (25.5 g, 0.115 mol) and 160 ml of 1,2-dichloroethane are combined in a flask and heated under reflux for 5 h. Iodine (29.5 g, 0.116 mol) is added, and the mixture is heated for a further 18 h. After cooling, the mixture is filtered and partitioned between water and dichloroethane. Organic and aqueous phase are filtered through Celite. The aqueous phase is extracted to exhaustion, and the combined organic phases are combined, dried and evaporated. The residue is dissolved in ethyl acetate and washed with sodium thiosulfate solution. Removal of the solvent gives 6.6 g of yellowish crystals product. These are reacted further without further purification; HPLC: 2.57 min; LCMS: 246 [M+H]+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
silver trifluoroacetate
Quantity
25.5 g
Type
catalyst
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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